1,4-Diamidino-2,3,5,6-tetrafluorobenzene
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Overview
Description
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- is an organic compound characterized by the presence of four fluorine atoms attached to a benzene ring, along with two carboximidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- can be synthesized through the reaction of 2,3,5,6-tetrafluoroterephthaloyl chloride with ammonia or an amine. The reaction typically involves dissolving the terephthaloyl chloride in an organic solvent, such as dichloromethane, and then adding the ammonia or amine under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide groups to amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of tetrafluoroterephthalic acid.
Reduction: Formation of tetrafluoroterephthalic diamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug design and development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The carboximidamide groups can form hydrogen bonds and interact with biological molecules, potentially influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboximidamide: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3,5,6-Tetrafluoroterephthalic acid: Contains carboxylic acid groups instead of carboximidamide groups.
1,4-Diaminobenzene, 2,3,5,6-tetrafluoro-: Contains amino groups instead of carboximidamide groups.
Uniqueness
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- is unique due to the presence of both fluorine atoms and carboximidamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
885958-45-2 |
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Molecular Formula |
C8H6F4N4 |
Molecular Weight |
234.15 g/mol |
IUPAC Name |
2,3,5,6-tetrafluorobenzene-1,4-dicarboximidamide |
InChI |
InChI=1S/C8H6F4N4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H3,13,14)(H3,15,16) |
InChI Key |
KMUBDCOLCJILAB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=N)N)F)F)C(=N)N |
Origin of Product |
United States |
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